![molecular formula C11H7ClN2O B13153930 6-Chloro-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B13153930.png)
6-Chloro-[3,4'-bipyridine]-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-[3,4’-bipyridine]-5-carbaldehyde is a chemical compound that belongs to the bipyridine family. Bipyridines are organic compounds consisting of two pyridyl rings. This particular compound is characterized by the presence of a chlorine atom at the 6th position and an aldehyde group at the 5th position on the bipyridine structure. It is a colorless solid that is soluble in organic solvents and slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[3,4’-bipyridine]-5-carbaldehyde can be achieved through various methods, including metal-catalyzed cross-coupling reactions. One common method involves the Suzuki coupling reaction, which is widely used for constructing C(sp2)–C(sp2) bonds. This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Another method involves the Stille coupling reaction, which uses a tin reagent and a palladium catalyst. This method is advantageous due to its high tolerance for various functional groups .
Industrial Production Methods
Industrial production of 6-Chloro-[3,4’-bipyridine]-5-carbaldehyde often involves large-scale coupling reactions using efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-[3,4’-bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Chloro-[3,4’-bipyridine]-5-carboxylic acid.
Reduction: 6-Chloro-[3,4’-bipyridine]-5-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-[3,4’-bipyridine]-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-[3,4’-bipyridine]-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-[3,4’-bipyridine]-5-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
6-Chloro-[3,3’-bipyridine]: Similar structure but with the chlorine atom at a different position.
6,6’-Dibromo-2,2’-bipyridine: Contains two bromine atoms and a different bipyridine linkage.
Uniqueness
6-Chloro-[3,4’-bipyridine]-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a chlorine atom and an aldehyde group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H7ClN2O |
|---|---|
Molecular Weight |
218.64 g/mol |
IUPAC Name |
2-chloro-5-pyridin-4-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H7ClN2O/c12-11-10(7-15)5-9(6-14-11)8-1-3-13-4-2-8/h1-7H |
InChI Key |
HCZSCOSFRDNJJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=C(N=C2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline](/img/structure/B13153847.png)
![3-Methyl-N-[(3R)-piperidin-3-YL]butanamide](/img/structure/B13153850.png)
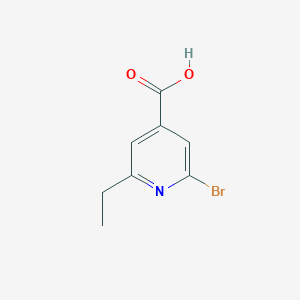
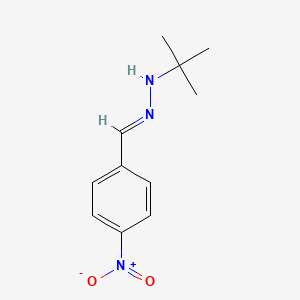

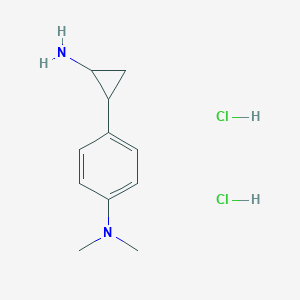
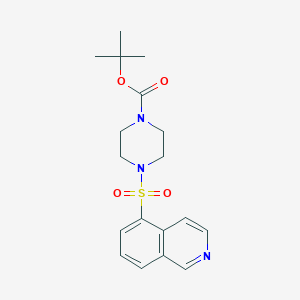

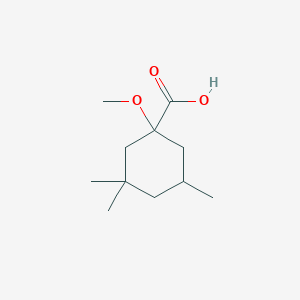
![Ethyl 4-acetyl-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate](/img/structure/B13153892.png)
![3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine](/img/structure/B13153899.png)

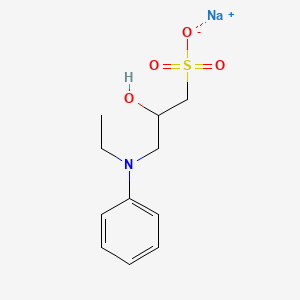
![7H-Benz[de]anthracen-7-ol](/img/structure/B13153921.png)
